molecular formula C21H15NO7 B11454634 10-(7-methoxy-1,3-benzodioxol-5-yl)-2,3-dihydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(7H)-one

10-(7-methoxy-1,3-benzodioxol-5-yl)-2,3-dihydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(7H)-one

Cat. No.: B11454634
M. Wt: 393.3 g/mol
InChI Key: CMZNIIGGXWNSNK-UHFFFAOYSA-N
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Description

10-(7-methoxy-1,3-benzodioxol-5-yl)-2,3-dihydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(7H)-one is a complex organic compound with a unique structure that includes multiple fused rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(7-methoxy-1,3-benzodioxol-5-yl)-2,3-dihydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(7H)-one involves multiple steps, including the formation of the benzodioxole and quinoline rings, followed by their fusion with the dioxino and furo rings. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring the process is cost-effective and environmentally friendly. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

10-(7-methoxy-1,3-benzodioxol-5-yl)-2,3-dihydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce dihydro derivatives.

Scientific Research Applications

10-(7-methoxy-1,3-benzodioxol-5-yl)-2,3-dihydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(7H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 10-(7-methoxy-1,3-benzodioxol-5-yl)-2,3-dihydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(7H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole and quinoline derivatives, such as:

  • 7-methoxy-1,3-benzodioxole
  • 2,3-dihydroquinoline
  • Furoquinoline derivatives

Uniqueness

What sets 10-(7-methoxy-1,3-benzodioxol-5-yl)-2,3-dihydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(7H)-one apart is its unique combination of fused rings and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H15NO7

Molecular Weight

393.3 g/mol

IUPAC Name

17-(7-methoxy-1,3-benzodioxol-5-yl)-4,7,14-trioxa-11-azatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3(8),9,11,16-pentaen-15-one

InChI

InChI=1S/C21H15NO7/c1-24-16-4-10(5-17-20(16)29-9-28-17)18-11-6-14-15(26-3-2-25-14)7-12(11)22-13-8-27-21(23)19(13)18/h4-7H,2-3,8-9H2,1H3

InChI Key

CMZNIIGGXWNSNK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C3=C4C(=NC5=CC6=C(C=C53)OCCO6)COC4=O

Origin of Product

United States

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